molecular formula C8H10N4 B1426859 (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine CAS No. 1342684-08-5

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B1426859
CAS No.: 1342684-08-5
M. Wt: 162.19 g/mol
InChI Key: JCLJGQJDGHEXKW-UHFFFAOYSA-N
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Description

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure makes it a versatile scaffold for the development of bioactive molecules.

Biochemical Analysis

Biochemical Properties

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit microtubule assembly formation in certain cell lines, indicating its potential as a microtubule-targeting agent . Additionally, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting overall cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Furthermore, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling and regulation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, influencing the levels of various metabolites . For example, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and energy production within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via membrane transporters and subsequently distributed to various organelles, such as the nucleus and mitochondria .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazo[4,5-b]pyridine derivatives .

Scientific Research Applications

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (1H-Imidazo[4,5-b]pyridin-2-yl)methanamine: Similar structure but lacks the methyl group at the 3-position.

    (3,4-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Contains additional methoxy groups.

    1-(4-Methyl-1H-imidazol-5-yl)methanamine: Different substitution pattern on the imidazole ring.

Uniqueness

(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the methanamine group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-12-7(5-9)11-6-3-2-4-10-8(6)12/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLJGQJDGHEXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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